An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl 4-hydroxyindoline-1-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Tert-butyl 4-hydroxyindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-hydroxyindoline-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indoline core is a prevalent scaffold in numerous biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a hydroxyl group on the aromatic ring provides a versatile platform for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents.
A thorough understanding of the structural and electronic properties of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of tert-butyl 4-hydroxyindoline-1-carboxylate, offering a detailed interpretation of chemical shifts, coupling constants, and signal multiplicities. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for tert-butyl 4-hydroxyindoline-1-carboxylate. These predictions are based on established principles of NMR spectroscopy, including the effects of substituent electronegativity, aromaticity, and spin-spin coupling, as well as by analogy to structurally related compounds.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | ~7.5 - 7.7 | d | ~8.0 | 1H |
| H-5 | ~6.8 - 7.0 | dd | ~8.0, 2.0 | 1H |
| H-6 | ~6.7 - 6.9 | d | ~2.0 | 1H |
| OH | ~4.5 - 5.5 | br s | - | 1H |
| H-2 | ~3.9 - 4.1 | t | ~8.5 | 2H |
| H-3 | ~3.0 - 3.2 | t | ~8.5 | 2H |
| -C(CH₃)₃ | ~1.5 | s | - | 9H |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~154 |
| C-4 | ~150 |
| C-7a | ~140 |
| C-3a | ~130 |
| C-7 | ~125 |
| C-5 | ~115 |
| C-6 | ~110 |
| C(CH₃)₃ (Boc) | ~80 |
| C-2 | ~50 |
| C-3 | ~30 |
| C(CH₃)₃ (Boc) | ~28 |
Experimental Protocols for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for tert-butyl 4-hydroxyindoline-1-carboxylate, the following experimental protocol is recommended.
Sample Preparation
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Compound Purity : Ensure the sample of tert-butyl 4-hydroxyindoline-1-carboxylate is of high purity (>95%) to minimize interfering signals from impurities.
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Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the hydroxyl (-OH) group.
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Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR).[1]
Instrument Parameters
The following are general instrument parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
For ¹H NMR:
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Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans : 16 to 64 scans, depending on the sample concentration.
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Acquisition Time : Approximately 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
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Spectral Width : A spectral width of 12-16 ppm is typically sufficient.
For ¹³C NMR:
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Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30').
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Number of Scans : 1024 to 4096 scans are often required due to the lower natural abundance of the ¹³C isotope.
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Acquisition Time : Approximately 1-2 seconds.
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Relaxation Delay : 2 seconds.
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Spectral Width : A spectral width of 200-240 ppm is standard.
Detailed Spectral Analysis and Interpretation
A detailed analysis of the predicted ¹H and ¹³C NMR spectra provides valuable insights into the molecular structure of tert-butyl 4-hydroxyindoline-1-carboxylate.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic, aliphatic, hydroxyl, and tert-butyl protons.
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Aromatic Region (δ 6.7 - 7.7 ppm) : The three protons on the benzene ring of the indoline core will appear in this region. The proton at the C-7 position is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group of the Boc protector and will likely appear as a doublet. The protons at C-5 and C-6 will be influenced by the hydroxyl group and will exhibit characteristic splitting patterns (a doublet of doublets for H-5 and a doublet for H-6).
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Hydroxyl Proton (δ 4.5 - 5.5 ppm) : The hydroxyl proton signal is typically a broad singlet and its chemical shift can be highly dependent on the solvent, concentration, and temperature.[2] In DMSO-d₆, this peak is often more clearly observed.
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Indoline Aliphatic Protons (δ 3.0 - 4.1 ppm) : The two methylene groups of the indoline ring (at C-2 and C-3) will give rise to two triplets. The protons at C-2, being adjacent to the nitrogen atom, are expected to be more deshielded than the protons at C-3.
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Tert-butyl Protons (δ ~1.5 ppm) : The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet in the upfield region of the spectrum, a characteristic feature of the Boc protecting group.[3]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show eleven distinct signals, corresponding to the eleven unique carbon environments in the molecule.
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Carbonyl Carbon (δ ~154 ppm) : The carbonyl carbon of the Boc group is expected to have the most downfield chemical shift due to its sp² hybridization and direct attachment to two oxygen atoms.[4]
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Aromatic Carbons (δ 110 - 150 ppm) : The six carbons of the aromatic ring will resonate in this region. The carbon attached to the hydroxyl group (C-4) will be the most deshielded among the aromatic carbons. The chemical shifts of the other aromatic carbons will be influenced by the substituents and their positions on the ring.
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Quaternary Carbon of Boc Group (δ ~80 ppm) : The quaternary carbon of the tert-butyl group will appear in this region.
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Indoline Aliphatic Carbons (δ 30 - 50 ppm) : The two methylene carbons of the indoline ring (C-2 and C-3) will have chemical shifts in this range. C-2, being attached to the nitrogen, will be more deshielded than C-3.[5]
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Methyl Carbons of Boc Group (δ ~28 ppm) : The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal in the upfield region.[4]
Visualizations
Molecular Structure of Tert-butyl 4-hydroxyindoline-1-carboxylate
Caption: Molecular structure of tert-butyl 4-hydroxyindoline-1-carboxylate.
Key ¹H-¹H COSY Correlations
Caption: Predicted key ¹H-¹H COSY correlations.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for tert-butyl 4-hydroxyindoline-1-carboxylate. The detailed analysis of the expected chemical shifts, multiplicities, and coupling constants, grounded in fundamental NMR principles and data from analogous structures, serves as a robust framework for the structural verification of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality NMR data. This guide is intended to be a valuable asset for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the unambiguous characterization of this important synthetic intermediate.
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